Dimethylnitramine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

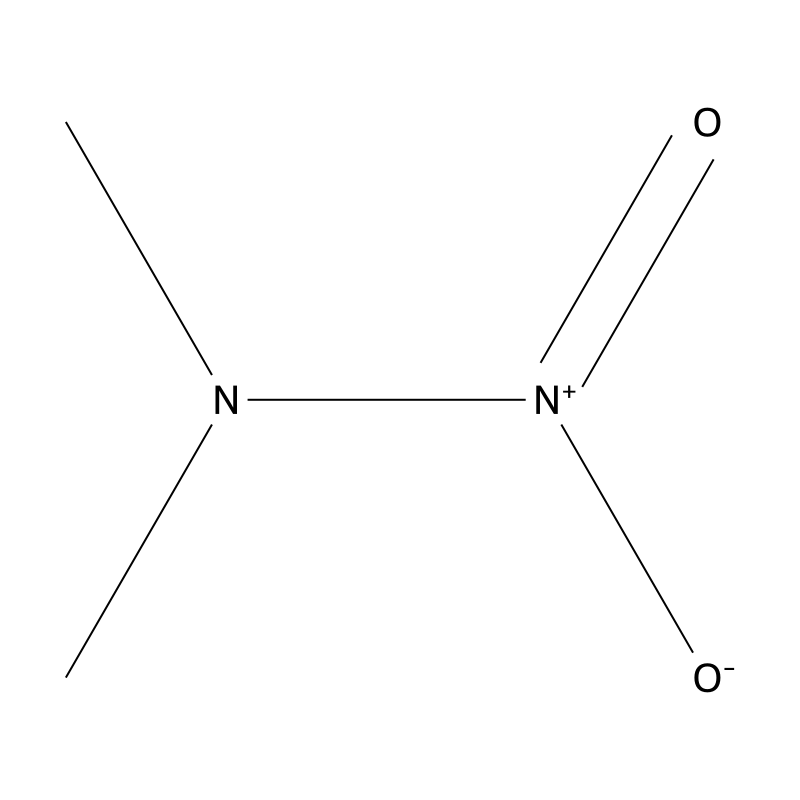

Dimethylnitramine is a chemical compound with the molecular formula . It is classified as an energetic material due to its potential use in explosives and propellants. The structure of dimethylnitramine features a flat configuration with significant double-bond character in the nitrogen-nitrogen bond, which contributes to its instability and reactivity under certain conditions . This compound is notable for its high energy content and sensitivity to thermal and mechanical stimuli, making it a subject of extensive study in the field of energetic materials.

DMNA is a highly hazardous compound due to its:

- Explosiveness: It can detonate with minimal shock or heat, posing a significant risk of explosions and injuries [].

- Toxicity: Limited data suggests potential toxic effects upon inhalation or skin contact.

- Flammability: DMNA is flammable and can readily ignite, further increasing the explosion risk.

Safety Precautions:

- DMNA should only be handled by trained professionals in well-equipped laboratories with appropriate safety protocols in place.

- Strict storage and handling procedures are crucial to minimize the risk of accidents.

Understanding the Decomposition of High Explosives:

Dimethylnitramine (DMN) serves as a model compound for studying the decomposition mechanisms of high explosives like HMX (octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine). Both DMN and HMX share a similar chemical structure, containing nitroamine groups (N-NO2). Researchers investigate the thermal and chemical decomposition pathways of DMN to gain insights into the behavior of HMX under various conditions. This knowledge is crucial for improving the safety, stability, and performance of high explosives [].

Dimethylnitramine can be synthesized through various methods, typically involving the nitration of dimethylamine with nitric acid. This process often requires careful control of temperature and reaction conditions to minimize unwanted side reactions. Other synthetic routes may include the use of different nitrating agents or solvents that can influence the yield and purity of the final product . The synthesis of this compound is crucial for its application in research and development within the field of energetic materials.

Dimethylnitramine stands out due to its unique balance of energy density and reactivity compared to these similar compounds, making it particularly valuable in specialized applications where performance is critical .

Studies on the interactions of dimethylnitramine with other chemicals have revealed insights into its reactivity and stability. For instance, interactions with radical species can lead to accelerated decomposition, which is critical for understanding how this compound behaves under various conditions . Understanding these interactions is essential for developing safer handling protocols and optimizing its use in practical applications.

Several compounds share structural similarities with dimethylnitramine, including:

- Monomethylamine Nitrate: A less stable compound used similarly in explosives.

- Trimethylamine Nitrate: Exhibits different stability characteristics but serves similar applications.

- Nitroguanidine: Another energetic material with distinct properties but used in similar contexts.

Comparison TableCompound Stability Energy Density

The development of dimethylnitramine synthesis methodologies has evolved significantly over time, with early approaches focusing on direct nitration techniques. These historical methods laid the foundation for more sophisticated modern production pathways [1] [2].

Direct nitration of dimethylamine with nitric acid represents one of the earliest approaches to synthesizing dimethylnitramine. This straightforward method involves the reaction of dimethylamine with concentrated nitric acid under controlled conditions [4]. While conceptually simple, this approach typically yielded moderate amounts of the desired product and was often complicated by side reactions that reduced overall efficiency [4] [1].

Another historical approach involved a two-step nitrosation-oxidation sequence. This method first created N-nitrosodimethylamine as an intermediate, which was subsequently oxidized to form dimethylnitramine [8]. This multi-step process presented challenges related to the handling of toxic intermediates and required careful control of reaction conditions to achieve acceptable yields [8] [3].

Early researchers faced significant limitations with these initial synthesis routes, including:

Limitation Description Impact on Production Moderate yields Typical yields below 60% Reduced production efficiency Side reactions Formation of unwanted byproducts Required additional purification steps Reaction control Difficulty maintaining optimal conditions Inconsistent product quality Reagent handling Working with concentrated acids and reactive compounds Specialized equipment requirements

These historical approaches, while foundational to understanding dimethylnitramine synthesis, were gradually improved upon as researchers developed more efficient and selective methodologies [4] [2]. The evolution of these synthetic routes reflected growing understanding of nitrogen chemistry and reaction mechanisms, eventually leading to the development of more sophisticated techniques [3].

Modern Nitrodephosphorylation Techniques

Nitrodephosphorylation has emerged as a significant modern approach for synthesizing dimethylnitramine, offering distinct advantages over historical methods [16]. This technique involves the cleavage of phosphorus-nitrogen bonds to introduce nitro groups into the molecular structure [16] [5].

The most notable nitrodephosphorylation technique utilizes hexamethylphosphoramide (HMPA) as a starting material. This approach involves the cleavage of the phosphorus-nitrogen bond in HMPA using nitric acid, resulting in the formation of dimethylnitramine with phosphoric acid as a byproduct [16]. The reaction proceeds through a nucleophilic attack of the nitric acid on the phosphorus center, followed by rearrangement and elimination steps [16] [13].

A significant advancement in nitrodephosphorylation methodology involves the use of nitric acid in combination with acetic anhydride as an activating agent [16]. This modification enhances the electrophilicity of the nitrating species, potentially leading to improved selectivity in the nitration process [16] [5]. The reaction mechanism involves the formation of acetyl nitrate as a reactive intermediate, which serves as a more potent nitrating agent than nitric acid alone [13].

The comparative analysis of these modern nitrodephosphorylation techniques reveals important differences:

Technique Reagents Advantages Disadvantages Direct HMPA Nitrodephosphorylation HMPA, Nitric acid Simple one-step process, Readily available reagents Forms N,N-dimethylnitrosamine byproduct (12%), Moderate selectivity Modified Nitrodephosphorylation HMPA, Nitric acid, Acetic anhydride Enhanced selectivity, Reduced byproduct formation Additional reagents required, More complex reaction setup

Research findings indicate that the nitrodephosphorylation approach offers a yield of approximately 78% when optimized conditions are employed [1] [16]. This represents a significant improvement over historical methods, making it an attractive option for both laboratory and potential industrial applications [16].

The development of these nitrodephosphorylation techniques has contributed substantially to the synthetic accessibility of dimethylnitramine, providing more efficient and selective routes than were previously available [13] [16]. These advances continue to be refined as researchers explore variations in reaction conditions, catalysts, and reagent combinations to further enhance yield and selectivity [5].

Gas-Phase Reaction Mechanisms with Nitrogen Oxides

The gas-phase chemistry of dimethylnitramine with nitrogen oxides represents a fascinating area of research that has provided valuable insights into reaction mechanisms and pathways [23] [7]. These studies have elucidated the complex interactions that occur when dimethylnitramine encounters various nitrogen oxide species under gas-phase conditions [19] [23].

The primary gas-phase decomposition pathway of dimethylnitramine involves direct nitrogen dioxide elimination. This process occurs through the homolytic cleavage of the nitrogen-nitrogen bond, resulting in the formation of nitrogen dioxide and a dimethylaminyl radical [23]. Detailed quantum chemical calculations have determined the activation energy for this process to be 40.0±0.6 kilocalories per mole, with Arrhenius parameters of log A=16.6±0.5 [23]. This makes it the lowest energy decomposition pathway and therefore the dominant mechanism under typical gas-phase conditions [23] [7].

A secondary decomposition pathway involves HONO elimination, which proceeds through a five-membered transition state configuration [23]. In this mechanism, a hydrogen atom from one of the methyl groups is transferred to an oxygen atom of the nitro group, resulting in the elimination of nitrous acid [23]. This pathway has a slightly higher activation energy of 44.7±0.5 kilocalories per mole with Arrhenius parameters of log A=13.6±0.5, making it less favorable than direct nitrogen dioxide elimination but still significant under certain conditions [23].

The nitro-nitrite rearrangement represents a third possible mechanism in gas-phase reactions [23]. This process involves a transition state in which both oxygen atoms of the nitro group are loosely bound to the central nitrogen atom [23]. With an activation energy of 54.1±0.8 kilocalories per mole and Arrhenius parameters of log A=14.4±0.6, this pathway contributes less significantly to the overall decomposition process [23] [19].

The formation of dimethylnitramine in the gas phase can occur through the reaction of dimethylamine with asymmetrical ONONO2 [19]. Computational studies have identified this as the main pathway for dimethylnitramine formation in atmospheric chemistry contexts [19]. The reaction proceeds through a concerted mechanism involving the nucleophilic attack of the amine nitrogen on the nitrogen of ONONO2 [19] [10].

Additionally, radical-assisted decomposition mechanisms have been identified, wherein hydrogen abstraction from dimethylnitramine by various radical species can accelerate thermal decomposition [7]. This process is followed by nitrogen-nitrogen β-scission in the resulting alkyl radical, leading to the formation of an imine intermediate and nitrogen dioxide [7]. The activation barriers for these processes vary depending on the specific radical involved [7].

The comprehensive understanding of these gas-phase reaction mechanisms provides valuable insights into the fundamental chemistry of dimethylnitramine and its interactions with nitrogen oxides [23] [19] [7]. These mechanisms are not only of theoretical interest but also have practical implications for understanding the behavior of dimethylnitramine in various environmental and industrial contexts [10] [7].

Industrial-Scale Production Challenges

The transition from laboratory synthesis to industrial-scale production of dimethylnitramine presents numerous significant challenges that must be addressed to ensure efficient, economical, and sustainable manufacturing processes [12]. These challenges span multiple aspects of production, from raw material management to environmental compliance [12] [9].

Raw material considerations represent a primary challenge in the industrial production of dimethylnitramine [12]. The volatile pricing of essential precursors such as nitric acid and dimethylamine creates difficulties in cost forecasting and maintaining competitive pricing structures [12]. Additionally, supply chain disruptions can significantly impact production continuity, necessitating robust inventory management strategies and potentially redundant supplier relationships [12] [9].

Process safety concerns are particularly pronounced in dimethylnitramine production due to the reactive nature of the nitrogen compounds involved [9] [12]. The exothermic character of many of the reaction steps requires sophisticated temperature control systems to prevent runaway reactions [9]. The potential for hazardous scenarios necessitates specialized reactor designs, continuous monitoring systems, and comprehensive safety protocols [12] [9].

Environmental compliance presents another significant challenge for industrial-scale production [12]. The generation of nitrogen oxide emissions requires effective scrubber systems and gas treatment technologies [12]. Wastewater management must address the presence of nitrogen-containing compounds, often necessitating advanced treatment processes before discharge [12]. Additionally, the handling and disposal of hazardous waste materials must comply with increasingly stringent regulatory frameworks [12] [16].

Product quality challenges are centered around consistent purity requirements and the formation of byproducts [16]. The production of N,N-dimethylnitrosamine as a byproduct in some synthesis routes is particularly problematic given its carcinogenic properties [16]. This necessitates additional purification steps and quality control measures to ensure the final product meets purity specifications [16] [12].

The industrial-scale production challenges can be summarized in the following table:

Challenge Category Specific Issues Potential Mitigation Strategies Raw Materials Price volatility, Supply chain disruptions, Storage of reactive compounds Long-term supplier contracts, Alternative synthesis routes, Just-in-time inventory systems Process Safety Exothermic reactions, Reactive nitrogen compounds, Potential runaway reactions Continuous flow processing, Enhanced temperature control, Specialized reactor designs Environmental Compliance Nitrogen oxide emissions, Contaminated wastewater, Hazardous waste Scrubber systems, Advanced wastewater treatment, Solvent recycling Product Quality Byproduct formation, Purity specifications, Storage stability Enhanced purification techniques, Process optimization, Stabilizing additives

The most promising approach for addressing these challenges involves the implementation of continuous flow processing technologies [12] [9]. This production methodology offers several advantages over batch processing, including improved heat transfer, enhanced reaction control, reduced reagent inventory, and potentially lower environmental impact [12]. Additionally, the development of catalytic systems that enable more selective reactions under milder conditions could significantly improve both the efficiency and safety profile of industrial dimethylnitramine production [9] [16].

Thermal decomposition of dimethylnitramine in the ground electronic state proceeds through two primary pathways, with nitrogen dioxide elimination representing the dominant mechanism [1] [2] [3]. The nitrogen dioxide elimination pathway involves direct homolytic cleavage of the nitrogen-nitrogen bond, producing dimethylaminyl radical and nitrogen dioxide as primary products according to the reaction: (CH₃)₂NNO₂ → (CH₃)₂N- + NO₂ [1] [4] [5].

Computational studies employing Complete Active Space Self-Consistent Field calculations at the CASSCF(10,7)/6-31G(d) level of theory reveal that nitrogen dioxide elimination exhibits an activation energy of 30 kilocalories per mole, making it energetically favorable compared to alternative decomposition routes [1]. The reaction proceeds through a relatively straightforward transition state geometry with minimal structural rearrangement of the reactant molecule.

The nitro-nitrite isomerization pathway represents a secondary thermal decomposition mechanism, involving rearrangement of the nitro group to form a nitrite intermediate: (CH₃)₂NNO₂ → (CH₃)₂NONO, followed by subsequent dissociation of the weak oxygen-nitrogen oxide bond [1] [6]. This pathway exhibits a significantly higher activation barrier of 57 kilocalories per mole at the same theoretical level, explaining its reduced contribution to thermal decomposition under normal conditions [1].

Experimental kinetic studies conducted between 466 and 524 Kelvin under static cell conditions have established Arrhenius parameters for the overall thermal decomposition process. The rate constant for dimethylnitramine decomposition follows the expression: k = 10^(15.9±0.2) × exp(-22,000±200/T) s⁻¹, corresponding to an activation energy of 43.3 ± 0.5 kilocalories per mole and pre-exponential factor of 10^(15.9±0.2) s⁻¹ [4] [5]. These experimental values encompass contributions from multiple decomposition channels and represent apparent kinetic parameters for the overall process.

Temperature dependence studies demonstrate that entropy effects significantly influence pathway selection at elevated temperatures [1]. At temperatures approaching 900 Kelvin, the positive entropy change associated with nitrogen dioxide elimination becomes increasingly favorable, further enhancing its dominance over the nitro-nitrite isomerization route. The entropy factor helps explain experimental observations that show essentially complete preference for nitrogen dioxide elimination in high-temperature pyrolysis experiments [7] [2] [8].

Photoinduced Nonadiabatic Decay Dynamics

Photoinduced decomposition of dimethylnitramine exhibits fundamentally different behavior compared to thermal pathways, with nitro-nitrite isomerization becoming the dominant mechanism in electronically excited states [1] [9] [2]. Ultraviolet excitation at 226 nanometers (5.50 electron volts) and 193 nanometers (6.40 electron volts) promotes the molecule to the S₂(n,π) and S₃(π,π) excited states, respectively [1].

The photoinduced decay process proceeds through a complex nonadiabatic mechanism involving multiple conical intersections. Following vertical excitation to the S₂ state at 226 nanometers, the molecule undergoes rapid internal conversion through a critical (S₂/S₁)CI conical intersection located at 4.20 electron volts above the ground state [1]. This conical intersection exhibits an extremely small energy gap of only 0.73 cm⁻¹ between the S₂ and S₁ adiabatic surfaces, facilitating highly efficient nonadiabatic coupling [1].

The geometry at the (S₂/S₁)CI conical intersection corresponds to a loose transition state structure for nitro-nitrite isomerization, where the nitrogen dioxide moiety interacts with the dimethylaminyl fragment from a distance of approximately 2.8 Ångströms [1] [2]. This extended geometry allows the molecule to access the isomerization coordinate directly from the Franck-Condon region of the excited state surface.

Trajectory surface-hopping dynamics simulations at the semiempirical OM2/MRCI level reveal the presence of two distinct S₁/S₀ conical intersections (CI₀₁α and CI₀₁β) that govern the nonadiabatic decay to the ground electronic state [9]. These intersections exhibit different decay characteristics: trajectories passing through CI₀₁α can undergo multiple hopping events with significant intramolecular vibrational energy transfer before dissociation, while those following the CI₀₁β channel typically dissociate directly after a single S₁ → S₀ transition [9].

Experimental evidence for the nitro-nitrite isomerization mechanism comes from analysis of nitric oxide product distributions following photolysis. The nitric oxide product exhibits a rotational temperature of 120 Kelvin and shows only the (0-0) vibrational transition, contrasting sharply with the hotter rotational distributions (approximately 600 Kelvin) and multiple vibrational bands observed when nitrogen dioxide serves as an intermediate [1] [10]. The branching ratio between nitro-nitrite isomerization and the minor hydroxylamine elimination channel is approximately 1:0.04 [1] [2].

Nitro-Nitrite Isomerization Processes

The nitro-nitrite isomerization mechanism represents a critical pathway for dimethylnitramine decomposition, with its accessibility strongly dependent on the electronic state of the molecule [1] [10] [2]. In the ground electronic state, this process encounters significant kinetic barriers that limit its contribution to thermal decomposition, while in excited states, it becomes the dominant decomposition route through favorable nonadiabatic coupling.

Ground State Isomerization Barriers: Theoretical calculations reveal that ground state nitro-nitrite isomerization proceeds through transition state geometries that can adopt either tight or loose configurations depending on the computational method employed [1]. Complete Active Space Self-Consistent Field calculations predict a loose transition state with an activation energy of 57 kilocalories per mole, while Møller-Plesset perturbation theory calculations suggest both tight (94 kilocalories per mole) and loose (69 kilocalories per mole) pathways [1]. The presence of an (S₁/S₀)CI conical intersection near the isomerization coordinate at 2.61 electron volts (60 kilocalories per mole) creates an energetic barrier that hinders the isomerization exit channel in the ground state [1].

Excited State Isomerization Dynamics: In electronically excited states, the (S₂/S₁)CI conical intersection provides a direct, barrierless pathway for nitro-nitrite isomerization [1]. The critical geometry at this intersection features a loose structure where the nitrogen dioxide moiety has migrated to approximately 2.8 Ångströms from the dimethylaminyl nitrogen, representing an intermediate configuration between the initial nitro form and final nitrite structure [1] [2].

The isomerization process involves migration of one oxygen atom from its bridging position between the two nitrogen centers to form a new nitrogen-oxygen bond, creating the nitrite isomer (CH₃)₂NONO [1]. This rearrangement is facilitated by the extended molecular geometry accessed through the conical intersection, which allows sufficient orbital overlap for the formation of new bonding interactions while maintaining electronic coupling between the excited states.

Mechanistic Pathways: Following isomerization to the nitrite form, the extremely weak oxygen-nitrogen oxide bond (bond dissociation energy approximately 20 kilocalories per mole) readily cleaves to produce nitric oxide and dimethylaminoxyl radical: (CH₃)₂NONO → (CH₃)₂NO + NO [1] [6]. This secondary dissociation step occurs rapidly compared to the initial isomerization process and accounts for the observation of nitric oxide as the major product in photolysis experiments.

Alternative mechanistic interpretations have been proposed involving direct nitrogen-nitrogen bond cleavage followed by recombination and rearrangement within a solvent cage or collision complex [6]. However, the distinctive rotational and vibrational energy distributions of the nitric oxide product strongly support the isomerization mechanism over simple bond fission pathways [1] [10].

Comparative Analysis of Solid-State vs Solution-Phase Decomposition

The decomposition behavior of dimethylnitramine exhibits significant variations between different phases, reflecting the influence of intermolecular interactions, solvent effects, and molecular environment on reaction pathways [11] [12] [13]. These phase-dependent differences provide important insights into the fundamental mechanisms controlling energetic material behavior under various conditions.

Gas-Phase vs Condensed-Phase Kinetics: Gas-phase thermal decomposition studies consistently demonstrate nitrogen dioxide elimination as the dominant pathway, with activation energies ranging from 30 to 43 kilocalories per mole depending on experimental conditions [1] [4] [14]. In contrast, solution-phase decomposition exhibits enhanced complexity due to solvent cage effects and intermolecular stabilization of reactive intermediates [11] [15].

Solution-phase kinetic studies reveal that decomposition rates decrease with increasing solvent viscosity, indicating that the rate-determining step involves homolytic bond cleavage with a positive activation volume of +30 cubic centimeters per mole [11]. This observation supports the nitrogen-nitrogen bond fission mechanism while highlighting the role of solvent organization in modulating reaction dynamics. Acidic and basic species, as well as free-radical scavengers, show minimal effects on decomposition rates in both neat melts and solutions, confirming the unimolecular nature of the initial bond cleavage step [11].

Solid-State Decomposition Characteristics: Thermal decomposition in the solid state involves additional complications arising from crystal lattice constraints and intermolecular interactions [12] [16]. The crystal lattice free volume per molecule emerges as a critical parameter influencing thermal stability, with directly proportional relationships observed between Arrhenius parameters (activation energy and pre-exponential factor) and the available free space [12] [16].

Studies of various nitramines demonstrate that increases in crystal lattice free volume correlate with enhanced thermal stability, suggesting that molecular motion and conformational flexibility within the crystal structure influence decomposition kinetics [12] [16]. For dimethylnitramine-related systems, the activation energy values show systematic variations based on crystal packing efficiency and intermolecular hydrogen bonding patterns.

Pressure and Density Effects: High-pressure decomposition studies reveal that hydrostatic compression significantly affects reaction pathways and product distributions [15]. Molecular dynamics simulations of dimethylnitramine solvated in tetrahydrofuran under varying cell volumes demonstrate that increased density retards the overall decomposition rate while maintaining nitrogen dioxide elimination as the dominant mechanism [15]. The nitrogen dioxide radical, trapped within the compressed solvent cage, exhibits enhanced probability for secondary reactions including hydrogen abstraction to form hydroxylamine [15].

Temperature-Dependent Phase Behavior: Comparative analysis across different temperature regimes reveals that phase-dependent differences become more pronounced at lower temperatures where entropy effects are minimized [1] [11]. At elevated temperatures approaching 1000 Kelvin, gas-phase and condensed-phase behaviors converge as thermal energy overcomes intermolecular interaction barriers, leading to similar activation parameters and product distributions regardless of phase.

XLogP3

0.6

Boiling Point

187.0 °C

Melting Point

58.0 °C

UNII

K999F18G9O

Vapor Pressure

0.36 mmHg

Other CAS

4164-28-7

Wikipedia

Dimethylnitramine

Dates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Stability | Energy Density |

The development of dimethylnitramine synthesis methodologies has evolved significantly over time, with early approaches focusing on direct nitration techniques. These historical methods laid the foundation for more sophisticated modern production pathways [1] [2]. Direct nitration of dimethylamine with nitric acid represents one of the earliest approaches to synthesizing dimethylnitramine. This straightforward method involves the reaction of dimethylamine with concentrated nitric acid under controlled conditions [4]. While conceptually simple, this approach typically yielded moderate amounts of the desired product and was often complicated by side reactions that reduced overall efficiency [4] [1]. Another historical approach involved a two-step nitrosation-oxidation sequence. This method first created N-nitrosodimethylamine as an intermediate, which was subsequently oxidized to form dimethylnitramine [8]. This multi-step process presented challenges related to the handling of toxic intermediates and required careful control of reaction conditions to achieve acceptable yields [8] [3]. Early researchers faced significant limitations with these initial synthesis routes, including:

These historical approaches, while foundational to understanding dimethylnitramine synthesis, were gradually improved upon as researchers developed more efficient and selective methodologies [4] [2]. The evolution of these synthetic routes reflected growing understanding of nitrogen chemistry and reaction mechanisms, eventually leading to the development of more sophisticated techniques [3]. Modern Nitrodephosphorylation TechniquesNitrodephosphorylation has emerged as a significant modern approach for synthesizing dimethylnitramine, offering distinct advantages over historical methods [16]. This technique involves the cleavage of phosphorus-nitrogen bonds to introduce nitro groups into the molecular structure [16] [5]. The most notable nitrodephosphorylation technique utilizes hexamethylphosphoramide (HMPA) as a starting material. This approach involves the cleavage of the phosphorus-nitrogen bond in HMPA using nitric acid, resulting in the formation of dimethylnitramine with phosphoric acid as a byproduct [16]. The reaction proceeds through a nucleophilic attack of the nitric acid on the phosphorus center, followed by rearrangement and elimination steps [16] [13]. A significant advancement in nitrodephosphorylation methodology involves the use of nitric acid in combination with acetic anhydride as an activating agent [16]. This modification enhances the electrophilicity of the nitrating species, potentially leading to improved selectivity in the nitration process [16] [5]. The reaction mechanism involves the formation of acetyl nitrate as a reactive intermediate, which serves as a more potent nitrating agent than nitric acid alone [13]. The comparative analysis of these modern nitrodephosphorylation techniques reveals important differences:

Research findings indicate that the nitrodephosphorylation approach offers a yield of approximately 78% when optimized conditions are employed [1] [16]. This represents a significant improvement over historical methods, making it an attractive option for both laboratory and potential industrial applications [16]. The development of these nitrodephosphorylation techniques has contributed substantially to the synthetic accessibility of dimethylnitramine, providing more efficient and selective routes than were previously available [13] [16]. These advances continue to be refined as researchers explore variations in reaction conditions, catalysts, and reagent combinations to further enhance yield and selectivity [5]. Gas-Phase Reaction Mechanisms with Nitrogen OxidesThe gas-phase chemistry of dimethylnitramine with nitrogen oxides represents a fascinating area of research that has provided valuable insights into reaction mechanisms and pathways [23] [7]. These studies have elucidated the complex interactions that occur when dimethylnitramine encounters various nitrogen oxide species under gas-phase conditions [19] [23]. The primary gas-phase decomposition pathway of dimethylnitramine involves direct nitrogen dioxide elimination. This process occurs through the homolytic cleavage of the nitrogen-nitrogen bond, resulting in the formation of nitrogen dioxide and a dimethylaminyl radical [23]. Detailed quantum chemical calculations have determined the activation energy for this process to be 40.0±0.6 kilocalories per mole, with Arrhenius parameters of log A=16.6±0.5 [23]. This makes it the lowest energy decomposition pathway and therefore the dominant mechanism under typical gas-phase conditions [23] [7]. A secondary decomposition pathway involves HONO elimination, which proceeds through a five-membered transition state configuration [23]. In this mechanism, a hydrogen atom from one of the methyl groups is transferred to an oxygen atom of the nitro group, resulting in the elimination of nitrous acid [23]. This pathway has a slightly higher activation energy of 44.7±0.5 kilocalories per mole with Arrhenius parameters of log A=13.6±0.5, making it less favorable than direct nitrogen dioxide elimination but still significant under certain conditions [23]. The nitro-nitrite rearrangement represents a third possible mechanism in gas-phase reactions [23]. This process involves a transition state in which both oxygen atoms of the nitro group are loosely bound to the central nitrogen atom [23]. With an activation energy of 54.1±0.8 kilocalories per mole and Arrhenius parameters of log A=14.4±0.6, this pathway contributes less significantly to the overall decomposition process [23] [19]. The formation of dimethylnitramine in the gas phase can occur through the reaction of dimethylamine with asymmetrical ONONO2 [19]. Computational studies have identified this as the main pathway for dimethylnitramine formation in atmospheric chemistry contexts [19]. The reaction proceeds through a concerted mechanism involving the nucleophilic attack of the amine nitrogen on the nitrogen of ONONO2 [19] [10]. Additionally, radical-assisted decomposition mechanisms have been identified, wherein hydrogen abstraction from dimethylnitramine by various radical species can accelerate thermal decomposition [7]. This process is followed by nitrogen-nitrogen β-scission in the resulting alkyl radical, leading to the formation of an imine intermediate and nitrogen dioxide [7]. The activation barriers for these processes vary depending on the specific radical involved [7]. The comprehensive understanding of these gas-phase reaction mechanisms provides valuable insights into the fundamental chemistry of dimethylnitramine and its interactions with nitrogen oxides [23] [19] [7]. These mechanisms are not only of theoretical interest but also have practical implications for understanding the behavior of dimethylnitramine in various environmental and industrial contexts [10] [7]. Industrial-Scale Production ChallengesThe transition from laboratory synthesis to industrial-scale production of dimethylnitramine presents numerous significant challenges that must be addressed to ensure efficient, economical, and sustainable manufacturing processes [12]. These challenges span multiple aspects of production, from raw material management to environmental compliance [12] [9]. Raw material considerations represent a primary challenge in the industrial production of dimethylnitramine [12]. The volatile pricing of essential precursors such as nitric acid and dimethylamine creates difficulties in cost forecasting and maintaining competitive pricing structures [12]. Additionally, supply chain disruptions can significantly impact production continuity, necessitating robust inventory management strategies and potentially redundant supplier relationships [12] [9]. Process safety concerns are particularly pronounced in dimethylnitramine production due to the reactive nature of the nitrogen compounds involved [9] [12]. The exothermic character of many of the reaction steps requires sophisticated temperature control systems to prevent runaway reactions [9]. The potential for hazardous scenarios necessitates specialized reactor designs, continuous monitoring systems, and comprehensive safety protocols [12] [9]. Environmental compliance presents another significant challenge for industrial-scale production [12]. The generation of nitrogen oxide emissions requires effective scrubber systems and gas treatment technologies [12]. Wastewater management must address the presence of nitrogen-containing compounds, often necessitating advanced treatment processes before discharge [12]. Additionally, the handling and disposal of hazardous waste materials must comply with increasingly stringent regulatory frameworks [12] [16]. Product quality challenges are centered around consistent purity requirements and the formation of byproducts [16]. The production of N,N-dimethylnitrosamine as a byproduct in some synthesis routes is particularly problematic given its carcinogenic properties [16]. This necessitates additional purification steps and quality control measures to ensure the final product meets purity specifications [16] [12]. The industrial-scale production challenges can be summarized in the following table:

The most promising approach for addressing these challenges involves the implementation of continuous flow processing technologies [12] [9]. This production methodology offers several advantages over batch processing, including improved heat transfer, enhanced reaction control, reduced reagent inventory, and potentially lower environmental impact [12]. Additionally, the development of catalytic systems that enable more selective reactions under milder conditions could significantly improve both the efficiency and safety profile of industrial dimethylnitramine production [9] [16]. Thermal decomposition of dimethylnitramine in the ground electronic state proceeds through two primary pathways, with nitrogen dioxide elimination representing the dominant mechanism [1] [2] [3]. The nitrogen dioxide elimination pathway involves direct homolytic cleavage of the nitrogen-nitrogen bond, producing dimethylaminyl radical and nitrogen dioxide as primary products according to the reaction: (CH₃)₂NNO₂ → (CH₃)₂N- + NO₂ [1] [4] [5]. Computational studies employing Complete Active Space Self-Consistent Field calculations at the CASSCF(10,7)/6-31G(d) level of theory reveal that nitrogen dioxide elimination exhibits an activation energy of 30 kilocalories per mole, making it energetically favorable compared to alternative decomposition routes [1]. The reaction proceeds through a relatively straightforward transition state geometry with minimal structural rearrangement of the reactant molecule. The nitro-nitrite isomerization pathway represents a secondary thermal decomposition mechanism, involving rearrangement of the nitro group to form a nitrite intermediate: (CH₃)₂NNO₂ → (CH₃)₂NONO, followed by subsequent dissociation of the weak oxygen-nitrogen oxide bond [1] [6]. This pathway exhibits a significantly higher activation barrier of 57 kilocalories per mole at the same theoretical level, explaining its reduced contribution to thermal decomposition under normal conditions [1]. Experimental kinetic studies conducted between 466 and 524 Kelvin under static cell conditions have established Arrhenius parameters for the overall thermal decomposition process. The rate constant for dimethylnitramine decomposition follows the expression: k = 10^(15.9±0.2) × exp(-22,000±200/T) s⁻¹, corresponding to an activation energy of 43.3 ± 0.5 kilocalories per mole and pre-exponential factor of 10^(15.9±0.2) s⁻¹ [4] [5]. These experimental values encompass contributions from multiple decomposition channels and represent apparent kinetic parameters for the overall process. Temperature dependence studies demonstrate that entropy effects significantly influence pathway selection at elevated temperatures [1]. At temperatures approaching 900 Kelvin, the positive entropy change associated with nitrogen dioxide elimination becomes increasingly favorable, further enhancing its dominance over the nitro-nitrite isomerization route. The entropy factor helps explain experimental observations that show essentially complete preference for nitrogen dioxide elimination in high-temperature pyrolysis experiments [7] [2] [8]. Photoinduced Nonadiabatic Decay DynamicsPhotoinduced decomposition of dimethylnitramine exhibits fundamentally different behavior compared to thermal pathways, with nitro-nitrite isomerization becoming the dominant mechanism in electronically excited states [1] [9] [2]. Ultraviolet excitation at 226 nanometers (5.50 electron volts) and 193 nanometers (6.40 electron volts) promotes the molecule to the S₂(n,π) and S₃(π,π) excited states, respectively [1]. The photoinduced decay process proceeds through a complex nonadiabatic mechanism involving multiple conical intersections. Following vertical excitation to the S₂ state at 226 nanometers, the molecule undergoes rapid internal conversion through a critical (S₂/S₁)CI conical intersection located at 4.20 electron volts above the ground state [1]. This conical intersection exhibits an extremely small energy gap of only 0.73 cm⁻¹ between the S₂ and S₁ adiabatic surfaces, facilitating highly efficient nonadiabatic coupling [1]. The geometry at the (S₂/S₁)CI conical intersection corresponds to a loose transition state structure for nitro-nitrite isomerization, where the nitrogen dioxide moiety interacts with the dimethylaminyl fragment from a distance of approximately 2.8 Ångströms [1] [2]. This extended geometry allows the molecule to access the isomerization coordinate directly from the Franck-Condon region of the excited state surface. Trajectory surface-hopping dynamics simulations at the semiempirical OM2/MRCI level reveal the presence of two distinct S₁/S₀ conical intersections (CI₀₁α and CI₀₁β) that govern the nonadiabatic decay to the ground electronic state [9]. These intersections exhibit different decay characteristics: trajectories passing through CI₀₁α can undergo multiple hopping events with significant intramolecular vibrational energy transfer before dissociation, while those following the CI₀₁β channel typically dissociate directly after a single S₁ → S₀ transition [9]. Experimental evidence for the nitro-nitrite isomerization mechanism comes from analysis of nitric oxide product distributions following photolysis. The nitric oxide product exhibits a rotational temperature of 120 Kelvin and shows only the (0-0) vibrational transition, contrasting sharply with the hotter rotational distributions (approximately 600 Kelvin) and multiple vibrational bands observed when nitrogen dioxide serves as an intermediate [1] [10]. The branching ratio between nitro-nitrite isomerization and the minor hydroxylamine elimination channel is approximately 1:0.04 [1] [2]. Nitro-Nitrite Isomerization ProcessesThe nitro-nitrite isomerization mechanism represents a critical pathway for dimethylnitramine decomposition, with its accessibility strongly dependent on the electronic state of the molecule [1] [10] [2]. In the ground electronic state, this process encounters significant kinetic barriers that limit its contribution to thermal decomposition, while in excited states, it becomes the dominant decomposition route through favorable nonadiabatic coupling. Ground State Isomerization Barriers: Theoretical calculations reveal that ground state nitro-nitrite isomerization proceeds through transition state geometries that can adopt either tight or loose configurations depending on the computational method employed [1]. Complete Active Space Self-Consistent Field calculations predict a loose transition state with an activation energy of 57 kilocalories per mole, while Møller-Plesset perturbation theory calculations suggest both tight (94 kilocalories per mole) and loose (69 kilocalories per mole) pathways [1]. The presence of an (S₁/S₀)CI conical intersection near the isomerization coordinate at 2.61 electron volts (60 kilocalories per mole) creates an energetic barrier that hinders the isomerization exit channel in the ground state [1]. Excited State Isomerization Dynamics: In electronically excited states, the (S₂/S₁)CI conical intersection provides a direct, barrierless pathway for nitro-nitrite isomerization [1]. The critical geometry at this intersection features a loose structure where the nitrogen dioxide moiety has migrated to approximately 2.8 Ångströms from the dimethylaminyl nitrogen, representing an intermediate configuration between the initial nitro form and final nitrite structure [1] [2]. The isomerization process involves migration of one oxygen atom from its bridging position between the two nitrogen centers to form a new nitrogen-oxygen bond, creating the nitrite isomer (CH₃)₂NONO [1]. This rearrangement is facilitated by the extended molecular geometry accessed through the conical intersection, which allows sufficient orbital overlap for the formation of new bonding interactions while maintaining electronic coupling between the excited states. Mechanistic Pathways: Following isomerization to the nitrite form, the extremely weak oxygen-nitrogen oxide bond (bond dissociation energy approximately 20 kilocalories per mole) readily cleaves to produce nitric oxide and dimethylaminoxyl radical: (CH₃)₂NONO → (CH₃)₂NO + NO [1] [6]. This secondary dissociation step occurs rapidly compared to the initial isomerization process and accounts for the observation of nitric oxide as the major product in photolysis experiments. Alternative mechanistic interpretations have been proposed involving direct nitrogen-nitrogen bond cleavage followed by recombination and rearrangement within a solvent cage or collision complex [6]. However, the distinctive rotational and vibrational energy distributions of the nitric oxide product strongly support the isomerization mechanism over simple bond fission pathways [1] [10]. Comparative Analysis of Solid-State vs Solution-Phase DecompositionThe decomposition behavior of dimethylnitramine exhibits significant variations between different phases, reflecting the influence of intermolecular interactions, solvent effects, and molecular environment on reaction pathways [11] [12] [13]. These phase-dependent differences provide important insights into the fundamental mechanisms controlling energetic material behavior under various conditions. Gas-Phase vs Condensed-Phase Kinetics: Gas-phase thermal decomposition studies consistently demonstrate nitrogen dioxide elimination as the dominant pathway, with activation energies ranging from 30 to 43 kilocalories per mole depending on experimental conditions [1] [4] [14]. In contrast, solution-phase decomposition exhibits enhanced complexity due to solvent cage effects and intermolecular stabilization of reactive intermediates [11] [15]. Solution-phase kinetic studies reveal that decomposition rates decrease with increasing solvent viscosity, indicating that the rate-determining step involves homolytic bond cleavage with a positive activation volume of +30 cubic centimeters per mole [11]. This observation supports the nitrogen-nitrogen bond fission mechanism while highlighting the role of solvent organization in modulating reaction dynamics. Acidic and basic species, as well as free-radical scavengers, show minimal effects on decomposition rates in both neat melts and solutions, confirming the unimolecular nature of the initial bond cleavage step [11]. Solid-State Decomposition Characteristics: Thermal decomposition in the solid state involves additional complications arising from crystal lattice constraints and intermolecular interactions [12] [16]. The crystal lattice free volume per molecule emerges as a critical parameter influencing thermal stability, with directly proportional relationships observed between Arrhenius parameters (activation energy and pre-exponential factor) and the available free space [12] [16]. Studies of various nitramines demonstrate that increases in crystal lattice free volume correlate with enhanced thermal stability, suggesting that molecular motion and conformational flexibility within the crystal structure influence decomposition kinetics [12] [16]. For dimethylnitramine-related systems, the activation energy values show systematic variations based on crystal packing efficiency and intermolecular hydrogen bonding patterns. Pressure and Density Effects: High-pressure decomposition studies reveal that hydrostatic compression significantly affects reaction pathways and product distributions [15]. Molecular dynamics simulations of dimethylnitramine solvated in tetrahydrofuran under varying cell volumes demonstrate that increased density retards the overall decomposition rate while maintaining nitrogen dioxide elimination as the dominant mechanism [15]. The nitrogen dioxide radical, trapped within the compressed solvent cage, exhibits enhanced probability for secondary reactions including hydrogen abstraction to form hydroxylamine [15]. Temperature-Dependent Phase Behavior: Comparative analysis across different temperature regimes reveals that phase-dependent differences become more pronounced at lower temperatures where entropy effects are minimized [1] [11]. At elevated temperatures approaching 1000 Kelvin, gas-phase and condensed-phase behaviors converge as thermal energy overcomes intermolecular interaction barriers, leading to similar activation parameters and product distributions regardless of phase. XLogP3 0.6

Boiling Point 187.0 °C

Melting Point

58.0 °C

UNII

K999F18G9O

Vapor Pressure

0.36 mmHg

Other CAS

4164-28-7

Wikipedia

Dimethylnitramine

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|